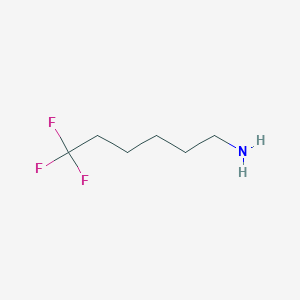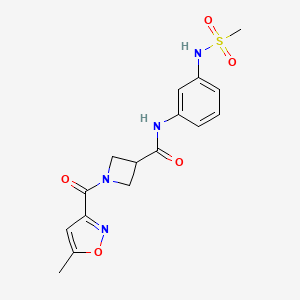
Nickel(II) bromide trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) bromide trihydrate, with the chemical formula NiBr₂·3H₂O, is an inorganic compound consisting of nickel, bromine, and water. It appears as yellow-brown crystalline granules and is known for its solubility in water and alcohol . This compound is commonly used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Nickel(II) bromide trihydrate can be synthesized by crystallizing nickel(II) bromide from aqueous solutions above 29°C, which yields the trihydrate form . The anhydrous form of nickel(II) bromide can be prepared by reacting bromine with nickel at red heat or in ethereal solution at room temperature .
Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving nickel(II) oxide or nickel(II) carbonate in hydrobromic acid, followed by crystallization to obtain the trihydrate form .
化学反応の分析
Types of Reactions: Nickel(II) bromide trihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where nickel is either oxidized or reduced.
Substitution Reactions: this compound can undergo substitution reactions with other ligands to form different nickel complexes.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Ligands: Including phosphines, amines, and other donor molecules.
Major Products:
Nickel Complexes: Formed through coordination with various ligands.
Nickel Oxides and Hydroxides: Resulting from oxidation reactions.
科学的研究の応用
Nickel(II) bromide trihydrate finds diverse applications in scientific research, including:
Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling reactions and carbonylations.
Analytical Chemistry: Used as an analytical reagent for detecting and quantifying other substances.
Material Science: Plays a role in the synthesis of metal-organic frameworks and polymers.
Pharmaceutical Industry: Utilized in the synthesis of certain pharmaceutical compounds.
Battery Manufacturing: Employed as an electrolyte in high-energy batteries.
作用機序
The mechanism of action of nickel(II) bromide trihydrate involves its ability to form complexes through chelation. By coordinating with bromine atoms and water molecules, it forms stable complexes that can act as catalysts or analytical reagents . These complexes facilitate various chemical reactions by providing a suitable environment for reactants to interact.
類似化合物との比較
Nickel(II) Chloride (NiCl₂): Similar in structure and properties but contains chloride ions instead of bromide.
Nickel(II) Iodide (NiI₂): Contains iodide ions and exhibits different solubility and reactivity compared to nickel(II) bromide.
Nickel(II) Fluoride (NiF₂): Contains fluoride ions and has distinct chemical behavior.
Uniqueness of Nickel(II) Bromide Trihydrate: this compound is unique due to its specific coordination chemistry and ability to form stable complexes with a variety of ligands. Its solubility in both water and alcohol makes it versatile for different applications .
特性
CAS番号 |
7789-49-3 |
|---|---|
分子式 |
Br2H2NiO |
分子量 |
236.52 g/mol |
IUPAC名 |
nickel(2+);dibromide;hydrate |
InChI |
InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |
InChIキー |
LQJMXNQEJAVYNB-UHFFFAOYSA-L |
SMILES |
O.O.O.[Ni+2].[Br-].[Br-] |
正規SMILES |
O.[Ni+2].[Br-].[Br-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


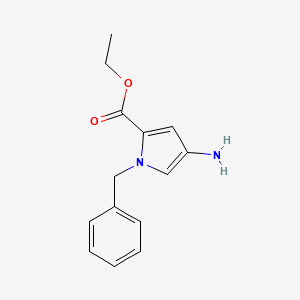
![4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2653485.png)
![N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2653487.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2653488.png)
![2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2653491.png)
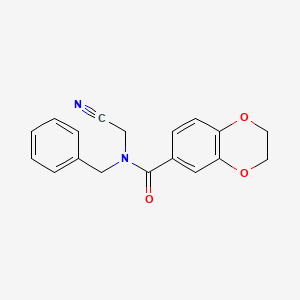
![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)
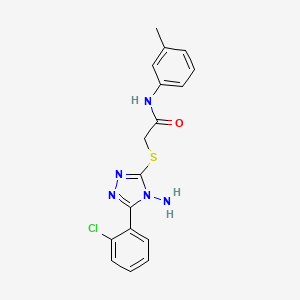
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide](/img/structure/B2653497.png)
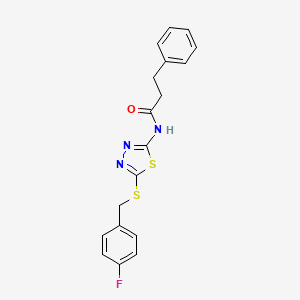
![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)
